5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline
Overview
Description
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound Lilolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Lilolidine, also known as 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline, is a complex organic compoundRelated compounds have been shown to interact with various targets, including alpha-2 adrenoceptors .
Mode of Action
It’s known that the compound undergoes c-h bond functionalization . This process involves the regioselective arylation at the α-position of the nitrogen atom of Lilolidine with a wide variety of aryl bromides . This reaction is promoted by a palladium-diphosphine catalyst associated with acetate bases .
Biochemical Pathways
It’s known that the compound can be combined with various pharmacophores due to the presence of several reaction centers in its structure . This allows for the creation of new hybrid structures, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a molecular weight of 15721, a density of 116, and a boiling point of 3184±110 °C (Predicted) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can be used to synthesize new hybrid structures . These structures may have potential anticoagulant activity against coagulation factors Xa and XIa .
Action Environment
Biochemical Analysis
Biochemical Properties
Lilolidine plays a role in biochemical reactions, particularly in the process of arylation . The palladium-catalyzed C-H bond functionalization of Lilolidine promotes the regioselective arylation at the α-position of the nitrogen atom of Lilolidine with a wide variety of aryl bromides . This process is crucial in the synthesis of various Lilolidine derivatives .
Cellular Effects
While specific cellular effects of Lilolidine are not extensively documented, related compounds have shown significant influence on cellular processes. For instance, compounds containing a fragment similar to Lilolidine’s structure have been found to be effective psychotropic preparations and herbicides .
Molecular Mechanism
The molecular mechanism of Lilolidine primarily involves its interaction with other molecules during the process of arylation . Lilolidine undergoes a palladium-catalyzed C-H bond functionalization, which promotes the regioselective arylation at the α-position of the nitrogen atom of Lilolidine .
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-5-2-7-12-8-6-10(4-1)11(9)12/h1,3-4,6,8H,2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCKSFHMARIKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576238 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-01-7 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lilolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of lilolidine?
A1: Lilolidine has the molecular formula C12H13N and a molecular weight of 171.24 g/mol.
Q2: What spectroscopic data is available for lilolidine?
A2: Researchers have characterized lilolidine using various spectroscopic techniques, including:
- NMR Spectroscopy: 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the lilolidine molecule. [, , , ]
- Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of lilolidine, aiding in structural elucidation. [, , ]
- Infrared Spectroscopy (IR): IR spectra reveal information about the functional groups present in the lilolidine molecule, such as the presence of C-H, C-N, and aromatic ring vibrations. [, ]
Q3: What are some common synthetic routes to access lilolidine and its derivatives?
A3: Several synthetic approaches have been developed for lilolidine and its derivatives, including:
- Palladium-Catalyzed C-H Arylation: This method enables the regioselective arylation of lilolidine at different positions, offering access to diversely substituted lilolidine derivatives. []
- Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: This tandem reaction sequence provides an efficient route to construct lilolidine frameworks from readily available N-aryl propargylamines. []
- Polyphosphoric Acid-Assisted Cyclization: This approach involves the cyclization of N-aryl allylanilines in the presence of polyphosphoric acid, affording lilolidine derivatives in good yields. [, ]
- [2,3]-Sigmatropic Rearrangements: This strategy utilizes a rearrangement reaction to convert tetrahydroquinoline into substituted lilolidine derivatives. [, ]
- Copper-Catalyzed C-N Bond Formation: This method allows for the introduction of various substituents at the 2-position of the lilolidine scaffold. [, ]
Q4: Can lilolidine undergo further chemical transformations?
A4: Yes, lilolidine can undergo various transformations, including N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions, enabling the synthesis of a wide range of C-8 substituted quinoline derivatives. []
Q5: How does the presence of substituents on the lilolidine scaffold affect its reactivity?
A5: The reactivity of lilolidine derivatives can be influenced by the electronic and steric properties of the substituents present. For instance, bulky substituents at specific positions might hinder certain reactions due to steric hindrance.
Q6: What are the potential applications of lilolidine and its derivatives?
A6: Lilolidine derivatives exhibit a range of biological activities, making them attractive targets for medicinal chemistry research:
- Dopaminergic Activity: Lilolidine derivatives have shown potential as central dopaminergic agents, offering promise for treating neurodegenerative disorders like Parkinson's disease. []
- Anticoagulant Activity: Certain lilolidine derivatives display anticoagulant properties, suggesting their potential use in preventing blood clot formation. []
Q7: Are there any natural products that contain the lilolidine core structure?
A7: While lilolidine itself is not found in nature, its structural analog, julolidine, is present in several alkaloids, highlighting the potential of this class of compounds as biologically relevant scaffolds. []
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